molecular formula C8H4Cl2N2O B7903937 5,6-Dichloro-1H-benzoimidazole-2-carbaldehyde CAS No. 1263378-60-4

5,6-Dichloro-1H-benzoimidazole-2-carbaldehyde

Cat. No.: B7903937
CAS No.: 1263378-60-4
M. Wt: 215.03 g/mol
InChI Key: WMGMYPAQVJTRFP-UHFFFAOYSA-N
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Description

5,6-Dichloro-1H-benzoimidazole-2-carbaldehyde is a chemical compound with the molecular formula C8H4Cl2N2O and a molecular weight of 215.04 g/mol . It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two chlorine atoms at the 5 and 6 positions of the benzimidazole ring and an aldehyde group at the 2 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dichloro-1H-benzoimidazole-2-carbaldehyde typically involves the cyclization of amido-nitriles. One method reported involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and allow for the inclusion of various functional groups, including aryl halides and aromatic and saturated heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloro-1H-benzoimidazole-2-carbaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base or a catalyst.

Major Products Formed

    Oxidation: 5,6-Dichloro-1H-benzoimidazole-2-carboxylic acid.

    Reduction: 5,6-Dichloro-1H-benzoimidazole-2-methanol.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5,6-Dichloro-1H-benzoimidazole-2-carbaldehyde involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. For example, it has been shown to inhibit RNA polymerase II, leading to the cessation of mRNA synthesis . This inhibition can result in the suppression of gene expression and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dichloro-1H-benzoimidazole-2-carbaldehyde is unique due to its specific substitution pattern and the presence of an aldehyde group, which imparts distinct reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

5,6-dichloro-1H-benzimidazole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2O/c9-4-1-6-7(2-5(4)10)12-8(3-13)11-6/h1-3H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMGMYPAQVJTRFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)N=C(N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101236247
Record name 1H-Benzimidazole-2-carboxaldehyde, 5,6-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101236247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263378-60-4
Record name 1H-Benzimidazole-2-carboxaldehyde, 5,6-dichloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263378-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Benzimidazole-2-carboxaldehyde, 5,6-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101236247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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